

SPH3127: A Technical Guide for Hypertension and Renal Disease Research

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Compound of Interest

Compound Name: SPH3127

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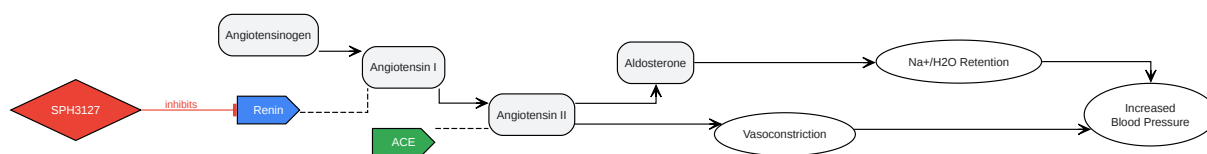
Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor currently under investigation for the treatment of hypertension and diabetic kidney disease.[1][2] As a direct renin inhibitor, **SPH3127** targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and renal function.[3][4] This technical guide provides a comprehensive overview of **SPH3127**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development.

Mechanism of Action

SPH3127 directly binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The inhibition of this pathway results in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[5]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for **SPH3127**.



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RAAS Pathway and SPH3127 Inhibition.

Preclinical Data

In Vitro Potency

SPH3127 demonstrates high potency in inhibiting renin activity.

| Parameter | Value |
|----------------------------------|------------|
| Recombinant Human Renin IC50 | 0.4 nM[6] |
| Human Plasma Renin Activity IC50 | 0.45 nM[6] |

Animal Models

In a study utilizing Tsukuba hypertensive mice, a model of hypertension driven by human renin and angiotensinogen, **SPH3127** exhibited a dose-dependent antihypertensive effect. A maximum reduction of approximately 30 mmHg in blood pressure was observed.[6]

Interestingly, **SPH3127** has also been investigated in mouse models of experimental colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Treatment with **SPH3127** was found to suppress the development of colitis, suggesting a potential anti-inflammatory role for the compound.[7]

Pharmacokinetics

Pharmacokinetic studies in cynomolgus monkeys have shown that **SPH3127** possesses favorable oral bioavailability.[6]

Clinical Data

Phase I Studies in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **SPH3127** in healthy individuals. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD).[8]

Table 1: Pharmacokinetic Parameters of **SPH3127** in Healthy Volunteers (Single Ascending Dose)[8]

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |
|--------|--------------|------------------|
| 25 mg | 90.67 | 294.48 |
| 50 mg | 344.50 | 843.62 |
| 100 mg | 523.50 | 1109.33 |
| 200 mg | 1239.50 | 2858.56 |
| 400 mg | 2445.00 | 6697.50 |
| 800 mg | 5753.33 | 13057.83 |

Table 2: Pharmacokinetic Parameters of **SPH3127** in Healthy Volunteers (Multiple Ascending Doses - After First Dose)[8]

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |
|--------|--------------|------------------|
| 100 mg | 421.50 | 1279.28 |
| 200 mg | 969.00 | 2275.77 |
| 400 mg | 2468.33 | 5934.26 |

Table 3: Pharmacokinetic Parameters of **SPH3127** in Healthy Volunteers (Multiple Ascending Doses - At Steady State)[8]

| Dose | Cmax (ng/mL) | AUC0-24 (h*ng/mL) |
|--------|--------------|-------------------|
| 100 mg | 514.67 | 1638.14 |
| 200 mg | 1419.17 | 3096.20 |
| 400 mg | 2513.33 | 7577.70 |

Phase IIa Study in Essential Hypertension (NCT03756103)

A randomized, double-blind, placebo-controlled Phase IIa study was conducted to investigate the efficacy and safety of **SPH3127** in patients with mild to moderate essential hypertension.[9]

Table 4: Change in Mean Sitting Diastolic and Systolic Blood Pressure After 8 Weeks[9]

| Treatment Group | Mean Change in msDBP (mmHg) | Mean Change in msSBP (mmHg) |
|-----------------|-----------------------------|-----------------------------|
| Placebo | -3.1 ± 8.4 | -7.7 ± 9.7 |
| SPH3127 50 mg | -5.7 ± 9.5 | -11.8 ± 13.0 |
| SPH3127 100 mg | -8.6 ± 8.8 | -13.8 ± 11.2 |
| SPH3127 200 mg | -3.8 ± 10.6 | -11.1 ± 13.1 |

The study concluded that **SPH3127** is a promising drug for treating essential hypertension, with a recommended daily dosage of 100 mg.[9]

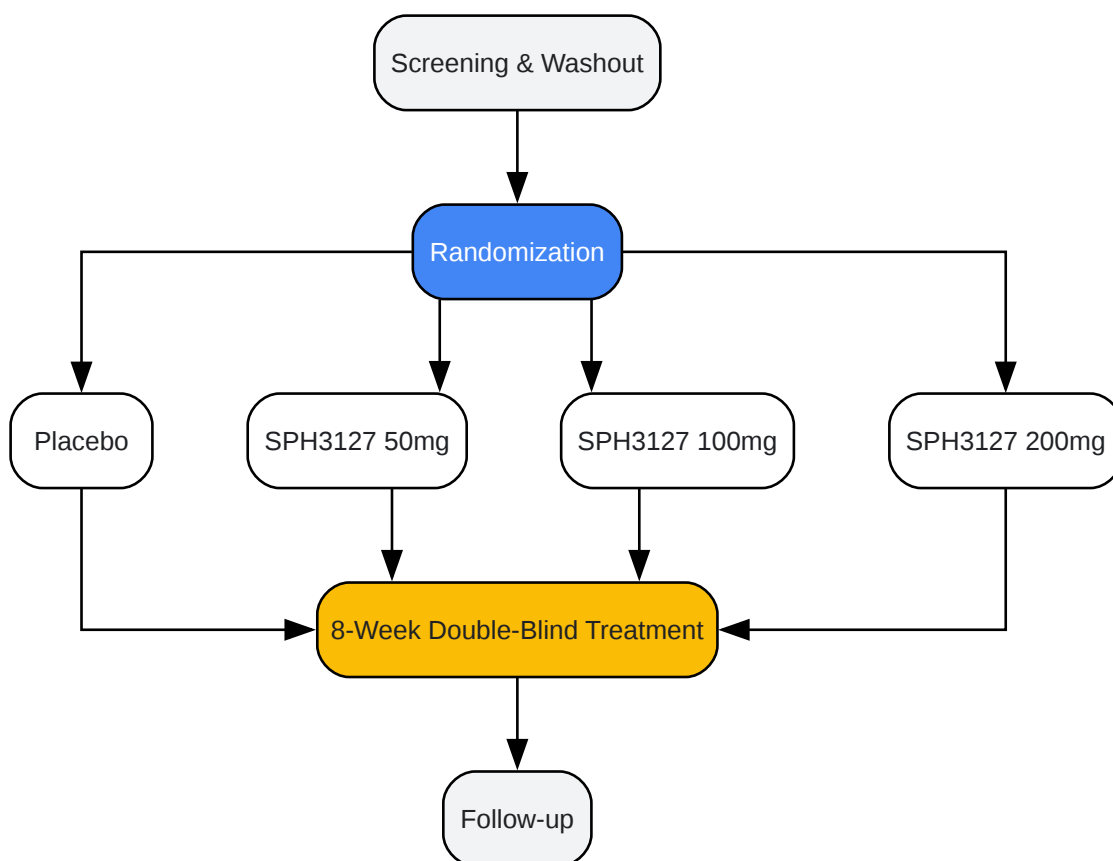
Phase II Study in Diabetic Kidney Disease (NCT05593575)

A Phase II clinical trial is evaluating the efficacy and safety of **SPH3127** in reducing proteinuria in patients with diabetic kidney disease, with valsartan as a comparator.[2]

Experimental Protocols

Phase IIa Clinical Trial in Essential Hypertension (NCT03756103) - Abridged Protocol

This section provides a summarized methodology for the Phase IIa clinical trial. For complete details, refer to the official trial registration.



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Phase IIa Hypertension Trial Workflow.

- Study Design: Randomized, double-blind, placebo-controlled.[9]
- Participants: Patients with mild to moderate essential hypertension.[9]
- Intervention:
 - **SPH3127** 50 mg once daily

- **SPH3127** 100 mg once daily
- **SPH3127** 200 mg once daily
- Placebo once daily[9]
- Primary Outcome: Change from baseline in mean sitting diastolic blood pressure (msDBP) at week 8.
- Key Inclusion Criteria:
 - Age 18-75 years.
 - Diagnosis of essential hypertension.
 - Mean sitting DBP ≥ 90 mmHg and < 110 mmHg.
- Key Exclusion Criteria:
 - Secondary hypertension.
 - Severe uncontrolled hypertension.
 - History of significant cardiovascular events.

Phase II Clinical Trial in Diabetic Kidney Disease (NCT05593575) - Abridged Protocol

This section provides a summarized methodology for the ongoing Phase II clinical trial.

- Study Design: Randomized, double-blind, active-comparator controlled.
- Participants: Patients with type 2 diabetes and diabetic kidney disease.[2]
- Intervention:
 - **SPH3127**
 - Valsartan

- Primary Outcome: Change in urinary albumin-to-creatinine ratio (UACR).
- Key Inclusion Criteria:
 - Diagnosis of type 2 diabetes.[2]
 - UACR between 30 and 3500 mg/g.
 - eGFR \geq 30 mL/min/1.73m².
 - Stable background therapy with an ACE inhibitor or ARB prior to screening.
- Key Exclusion Criteria:
 - Type 1 diabetes.
 - History of renal transplant.
 - Uncontrolled hypertension.

Conclusion

SPH3127 is a potent direct renin inhibitor with a promising profile for the treatment of hypertension and potentially renal diseases. Preclinical studies have demonstrated its high in vitro potency and in vivo efficacy in animal models. Clinical trials have confirmed its blood pressure-lowering effects in patients with essential hypertension and are currently exploring its potential in diabetic kidney disease. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of **SPH3127**.

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